molecular formula C10H14N2S B070246 (4-Propylphenyl)thiourea CAS No. 175205-18-2

(4-Propylphenyl)thiourea

Cat. No.: B070246
CAS No.: 175205-18-2
M. Wt: 194.3 g/mol
InChI Key: CCWKBXNBOGLFHK-UHFFFAOYSA-N
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Description

(4-Propylphenyl)thiourea is an organosulfur compound with the molecular formula C10H14N2S. It is a derivative of thiourea, where the hydrogen atoms of the thiourea are replaced by a 4-propylphenyl group. This compound is known for its diverse applications in organic synthesis and biological research.

Safety and Hazards

“(4-Propylphenyl)thiourea” should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves .

Future Directions

“(4-Propylphenyl)thiourea” is used for proteomics research . The future directions of this compound could involve further exploration of its potential applications in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Propylphenyl)thiourea can be synthesized through several methods. One common approach involves the reaction of 4-propylaniline with thiophosgene, followed by the addition of ammonia or an amine. Another method includes the reaction of 4-propylaniline with carbon disulfide and an alkyl halide under basic conditions to form the corresponding thiourea derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: (4-Propylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Mechanism of Action

The mechanism of action of (4-Propylphenyl)thiourea involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial or anticancer activities . The exact pathways and molecular targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

    Thiourea: The parent compound with a simpler structure.

    Phenylthiourea: Similar structure but with a phenyl group instead of a 4-propylphenyl group.

    N,N’-Disubstituted Thioureas: Compounds with different substituents on the nitrogen atoms.

Uniqueness: (4-Propylphenyl)thiourea is unique due to the presence of the 4-propylphenyl group, which imparts specific chemical and biological properties. This structural modification can enhance its reactivity and selectivity in various applications compared to other thiourea derivatives .

Properties

IUPAC Name

(4-propylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2S/c1-2-3-8-4-6-9(7-5-8)12-10(11)13/h4-7H,2-3H2,1H3,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWKBXNBOGLFHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383654
Record name (4-propylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-18-2
Record name (4-propylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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